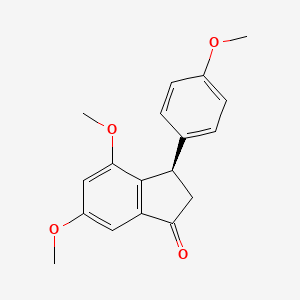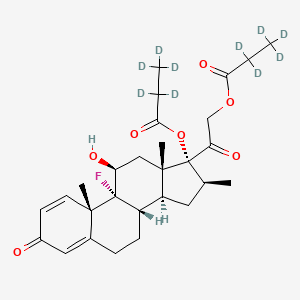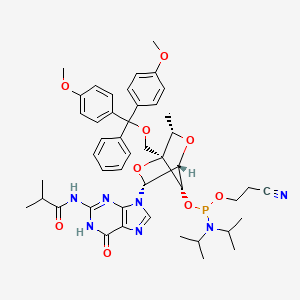
Antitumor agent-48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-48 is a 2,3-dehydrosilybin derivative known for its antitumor activity. It exhibits cytotoxic effects against various cancer cell lines, including MCF-7, NCI-H1299, HepG2, and HT29 . This compound is part of a broader class of antitumor agents that target specific cellular mechanisms to inhibit cancer cell proliferation and induce apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-48 involves the modification of silybin, a flavonolignan derived from the milk thistle plant. The key steps include:
Oxidation: Silybin undergoes oxidation to form 2,3-dehydrosilybin.
Derivatization: The dehydrosilybin is then chemically modified to enhance its antitumor properties.
The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the transformation. The exact conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, reaction kinetics, and purification methods to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-48 undergoes various chemical reactions, including:
Oxidation: Conversion of silybin to 2,3-dehydrosilybin.
Substitution: Introduction of functional groups to enhance antitumor activity.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Solvents: Organic solvents such as methanol or ethanol are commonly used.
Catalysts: Specific catalysts may be employed to increase reaction rates and selectivity.
Major Products Formed
The primary product is this compound, with potential by-products depending on the reaction conditions and reagents used. Purification steps are essential to isolate the desired compound and remove impurities.
Scientific Research Applications
Antitumor agent-48 has a wide range of scientific research applications:
Chemistry: Studied for its unique chemical properties and potential as a lead compound for developing new antitumor agents.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, with ongoing research into its efficacy and safety.
Mechanism of Action
Antitumor agent-48 exerts its effects through several mechanisms:
DNA Intercalation: Binds to DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis.
Inhibition of Enzymes: Targets specific enzymes involved in DNA replication and repair, further inhibiting cancer cell proliferation.
Induction of Oxidative Stress: Generates reactive oxygen species (ROS) that cause cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A platinum-based antitumor agent known for its DNA-damaging effects.
Paclitaxel: A diterpene alkaloid that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Uniqueness
Antitumor agent-48 is unique due to its specific derivatization of silybin, which enhances its antitumor properties while potentially reducing side effects compared to traditional chemotherapy agents. Its ability to target multiple cellular pathways makes it a promising candidate for further development and clinical application.
Properties
Molecular Formula |
C35H34N2O14 |
|---|---|
Molecular Weight |
706.6 g/mol |
IUPAC Name |
[5-hydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-(morpholine-4-carbonyloxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C35H34N2O14/c1-44-25-14-19(2-4-22(25)39)31-28(18-38)48-24-5-3-20(15-26(24)49-31)32-33(51-35(43)37-8-12-46-13-9-37)30(41)29-23(40)16-21(17-27(29)50-32)47-34(42)36-6-10-45-11-7-36/h2-5,14-17,28,31,38-40H,6-13,18H2,1H3 |
InChI Key |
SYCOXFSOXHTSJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)OC(=O)N6CCOCC6)O)OC(=O)N7CCOCC7)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)


![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)




